molecular formula C7H9ClN2O2 B2822671 2-Amino-4-methylpyridine-3-carboxylic acid hydrochloride CAS No. 2094898-42-5

2-Amino-4-methylpyridine-3-carboxylic acid hydrochloride

Cat. No.: B2822671
CAS No.: 2094898-42-5
M. Wt: 188.61
InChI Key: NNTFUOURMRBLIB-UHFFFAOYSA-N
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Description

2-Amino-4-methylpyridine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol . It is also known by its IUPAC name, 2-amino-4-methylnicotinic acid hydrochloride . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-methylpyridine-3-carboxylic acid hydrochloride typically involves the reaction of 2-chloro-3-amino-4-methylpyridine with sodium acetate in methanol, followed by the addition of palladium on carbon as a catalyst under a hydrogen atmosphere . The reaction is carried out in a high-pressure reactor at a temperature of 60°C for 8 hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of high-pressure reactors and efficient catalysts ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methylpyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amines and alcohols.

Scientific Research Applications

2-Amino-4-methylpyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino-4-methylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It binds to active sites on enzymes, altering their activity and affecting metabolic processes. The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-methylpyridine-3-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-amino-4-methylpyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c1-4-2-3-9-6(8)5(4)7(10)11;/h2-3H,1H3,(H2,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTFUOURMRBLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094898-42-5
Record name 2-amino-4-methylpyridine-3-carboxylic acid hydrochloride
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